N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

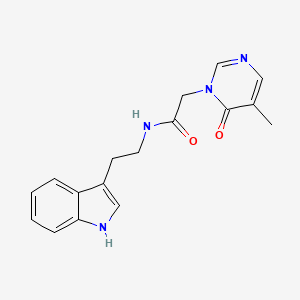

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide features an indole moiety linked via an ethyl group to an acetamide backbone, which is further substituted with a 5-methyl-6-oxopyrimidinone heterocyclic system. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals, often serving as intermediates for nitrogen-containing heterocycles and alkaloids .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-8-18-11-21(17(12)23)10-16(22)19-7-6-13-9-20-15-5-3-2-4-14(13)15/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSOJHXXYQOZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of indole derivatives with pyrimidine precursors. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.98 μg/mL against MRSA, indicating potent antibacterial action .

Table 1: Antibacterial Activity Data

| Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 7.80 | 12.50 |

| MRSA (ATCC 43300) | 0.98 | Not reported |

| Mycobacterium tuberculosis (H37Rv) | Not reported | Not reported |

| Candida albicans (ATCC 10231) | 7.80 | 62.50 |

Antifungal Activity

The compound also exhibited antifungal activity against Candida albicans, with some derivatives showing moderate to significant activity. The MIC values ranged from 7.80 to 62.50 μg/mL for various synthesized compounds .

Anticancer Activity

In vitro studies demonstrated that several analogs of this compound displayed significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. Compounds 3c , f , g , k , r , and z showed notable cytotoxicity, suggesting potential for further development as anticancer agents .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3c | A549 | Low |

| Compound 3f | HeLa | Moderate |

| Compound 3g | MCF7 | High |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis by binding to specific ribosomal sites.

- Disruption of Membrane Integrity : It has been suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The anticancer effects might be mediated through the induction of apoptosis in malignant cells.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR): The indole-ethyl-acetamide scaffold is versatile, with biological activity heavily influenced by the heterocyclic substituent. Pyrimidinones may favor enzyme inhibition, while bulkier groups (e.g., benzo-dioxol in KCH-1521) modulate protein-protein interactions .

- Unanswered Questions: Limited data exist on the target compound’s specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.